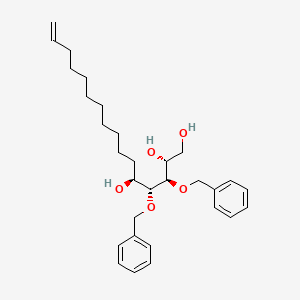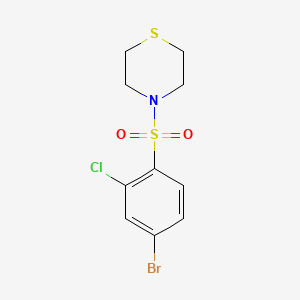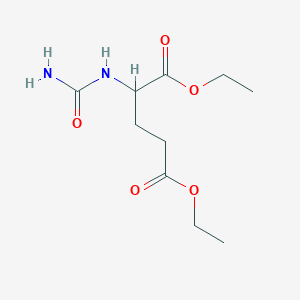![molecular formula C10H14INO B12597093 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine CAS No. 646518-43-6](/img/structure/B12597093.png)
5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine is a chemical compound with the molecular formula C10H14INO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an iodine atom, a methoxy group, and a methylpropyl group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine typically involves the iodination of 2-methoxypyridine followed by the introduction of the (2S)-3-iodo-2-methylpropyl group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent introduction of the (2S)-3-iodo-2-methylpropyl group can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced pyridine compounds. Substitution reactions can result in a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-2-methoxypyridine: A closely related compound with similar chemical properties.
2-Methoxy-5-iodopyridine: Another similar compound with slight variations in the position of the functional groups.
Uniqueness
5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine is unique due to the presence of the (2S)-3-iodo-2-methylpropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Propiedades
Número CAS |
646518-43-6 |
|---|---|
Fórmula molecular |
C10H14INO |
Peso molecular |
291.13 g/mol |
Nombre IUPAC |
5-[(2S)-3-iodo-2-methylpropyl]-2-methoxypyridine |
InChI |
InChI=1S/C10H14INO/c1-8(6-11)5-9-3-4-10(13-2)12-7-9/h3-4,7-8H,5-6H2,1-2H3/t8-/m0/s1 |
Clave InChI |
RVUHEOUCWQLTGH-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](CC1=CN=C(C=C1)OC)CI |
SMILES canónico |
CC(CC1=CN=C(C=C1)OC)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B12597025.png)

![6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol](/img/structure/B12597030.png)
![4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12597037.png)

![5,5',5''-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole}](/img/structure/B12597053.png)
![beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-](/img/structure/B12597060.png)
![4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12597068.png)

![2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B12597082.png)

![Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12597099.png)
